N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
Overview
Description
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is a chemical compound that features a benzothiazole ring substituted with a difluoromethoxy group and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a benzothiazole intermediate . The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzothiazole ring.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming unique interactions with the target site . The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
N-[6-(methoxy)-1,3-benzothiazol-2-yl]butanamide: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions . These properties can lead to improved biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c1-2-3-10(17)16-12-15-8-5-4-7(18-11(13)14)6-9(8)19-12/h4-6,11H,2-3H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWXHDPVMWNIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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